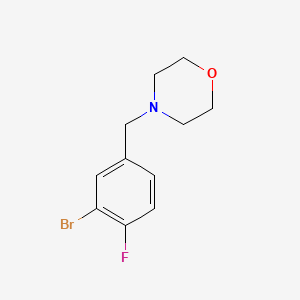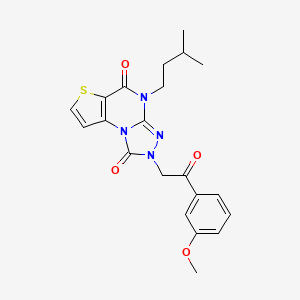![molecular formula C7H6F2N2 B2495289 (E)-[(2,5-Difluorophenyl)methylidene]hydrazine CAS No. 1820748-99-9](/img/structure/B2495289.png)
(E)-[(2,5-Difluorophenyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to (E)-[(2,5-Difluorophenyl)methylidene]hydrazine involves various chemical reactions that allow for the creation of complex molecules. For example, the reaction of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate with aqueous hydrazine leads to the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, showcasing the versatility of hydrazine in synthesizing fluorinated compounds (Wu et al., 2006).
Molecular Structure Analysis
Studies on compounds similar to (E)-[(2,5-Difluorophenyl)methylidene]hydrazine have shown that these molecules often exhibit unique molecular structures. For instance, the single-crystal X-ray diffraction analysis of 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine provides insights into the stereochemistry and conformation of hydrazones, confirming the presence of diverse non-covalent interactions (Sivý et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like (E)-[(2,5-Difluorophenyl)methylidene]hydrazine are complex and multifaceted. The reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine highlights the potential for competitive reaction paths, leading to the formation of fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones as major products (Buscemi et al., 2005).
Physical Properties Analysis
The physical properties of compounds like (E)-[(2,5-Difluorophenyl)methylidene]hydrazine, such as their spectroscopic characteristics, are crucial for understanding their behavior. For example, the experimental and theoretical study on the vibrational spectra and energies of related hydrazine derivatives provides valuable information about their stability and reactivity, which is essential for their application in various fields (Sahebalzamani et al., 2013).
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their structure and the presence of fluorine atoms. Theoretical studies on the reactivity properties of hydrazono methyl-4H-chromen-4-one derivatives, including those with difluorophenyl groups, reveal trends in chemical reactivity and stability, indicating their potential for pharmaceutical applications (Mary et al., 2021).
Scientific Research Applications
Chemical Reactivity and Stability
- A study explored the vibration and interaction of pharmaceutically active hydrazine derivatives, including (E)-3-((2-(2,5-difluorophenyl)hydrazono)methyl)-4H-chromen-4-one (DFH). Theoretical approaches indicated trends in chemical reactivity and stability, with increasing stability and decreasing reactivity observed. Molecular docking studies predicted biological activities, with antitumor activity of these derivatives found to be higher than reference drugs. Molecular dynamics simulation further validated the stability behavior of these derivatives with proteins, suggesting potential for future experimental validation in medicinal chemistry (Mary et al., 2021).
Spectroscopic Analysis and Molecular Structure
- Research on a new hydrazine derivative highlighted its structural and spectroscopic properties, including molecular geometry and vibrational frequencies. This study utilized both experimental and theoretical approaches to confirm the charge transfer within the molecule, providing insights into its chemical behavior and potential applications in materials science (Sahebalzamani et al., 2013).
Antimicrobial and Antitumor Activities
- Another study synthesized a hydrazone derivative with evaluated biological activities. The synthesized compound displayed significant antioxidant activity and interesting anti-tyrosinase activity, suggesting its potential as a therapeutic agent with higher efficacy than standard drugs in biomedical applications (Saouli et al., 2020).
Photochemical Properties
- The photochemistry of fluorophenyl azides, including those related to hydrazines, was studied to understand their reactivity under light exposure. The findings contribute to the knowledge of azide chemistry and could influence the development of photoresponsive materials (Leyva & Sagredo, 1998).
Antiproliferative Properties
- Tropane-based compounds synthesized through reactions involving aryl hydrazines demonstrated promising antitumor properties. This study offers valuable insights into the design of new anticancer drugs, highlighting the role of hydrazine derivatives in pharmaceutical research (Ismail et al., 2016).
Safety And Hazards
Safety data sheets (SDS) are essential for understanding the hazards associated with any chemical. You can find the SDS for this compound here.
Future Directions
Research avenues related to (E)-[(2,5-Difluorophenyl)methylidene]hydrazine could include:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structural Studies : Determine crystal structures for better understanding.
Remember that this analysis is based on available information, and further scientific investigation is crucial for a deeper understanding of this compound.
properties
IUPAC Name |
(E)-(2,5-difluorophenyl)methylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIJRHPCOCLTSC-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorobenzylidene)hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)
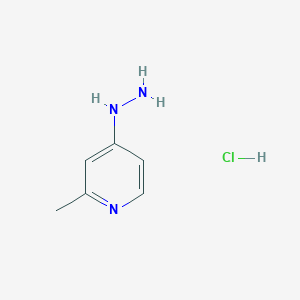
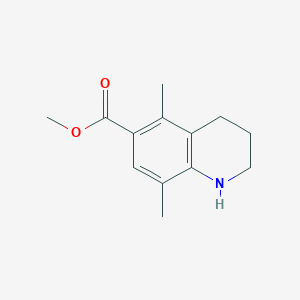
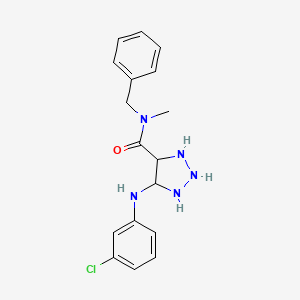
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
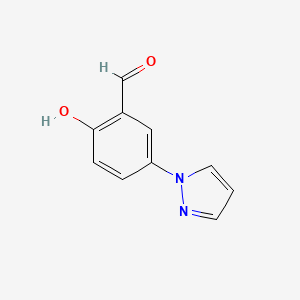
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)
